2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE
Beschreibung
2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H27N3O7 |
|---|---|
Molekulargewicht |
469.5g/mol |
IUPAC-Name |
2-amino-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C24H27N3O7/c1-2-31-20-11-15(3-4-19(20)32-10-7-27-5-8-30-9-6-27)21-17(13-25)24(26)34-22-18(29)12-16(14-28)33-23(21)22/h3-4,11-12,21,28H,2,5-10,14,26H2,1H3 |
InChI-Schlüssel |
OIXJSEWHVGOZSI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCCN4CCOCC4 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. This method allows for the efficient construction of the compound by combining aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENES: These compounds share a similar core structure and exhibit comparable pharmacological properties.
2-AMINO-4H-PYRAN-3-CARBONITRILES: These derivatives also possess interesting biological activities and are used in drug discovery.
Uniqueness
What sets 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
